

Application Note: D-Alanyl-L-Histidine as a Stereochemical Probe in Enzyme Kinetics

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Compound of Interest

Compound Name: *d-Alanyl-L-histidine*

Cat. No.: B12844499

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Executive Summary & Scientific Rationale

In the development of protease inhibitors and peptide-based therapeutics, distinguishing between substrate turnover and metabolic stability is paramount. **D-Alanyl-L-histidine** serves as a critical stereochemical probe, particularly in the study of the M20 metallopeptidase family, which includes Serum Carnosinase (CN1/CNDP1) and Cytosolic Nonspecific Dipeptidase (CN2/CNDP2).

Unlike its physiological analog Carnosine (

-alanyl-L-histidine), **D-Alanyl-L-histidine** possesses a shortened backbone (

-amino vs.

-amino) and an inverted stereocenter at the N-terminus. This unique structural configuration provides a "Dual-Resistance Mechanism":

- **Backbone Exclusion:** The shortening of the N-terminal carbon chain prevents correct alignment with the catalytic metal ions (Zn

/Mn

) in specific dipeptidases like CN1.

- Stereochemical Blockade: The D-configuration confers resistance against broad-spectrum cytosolic aminopeptidases that strictly require L-isomers at the P1 position.

This guide details the protocols for using **D-Alanyl-L-histidine** as a negative control for hydrolytic activity and a competitive probe to map the steric constraints of enzyme active sites.

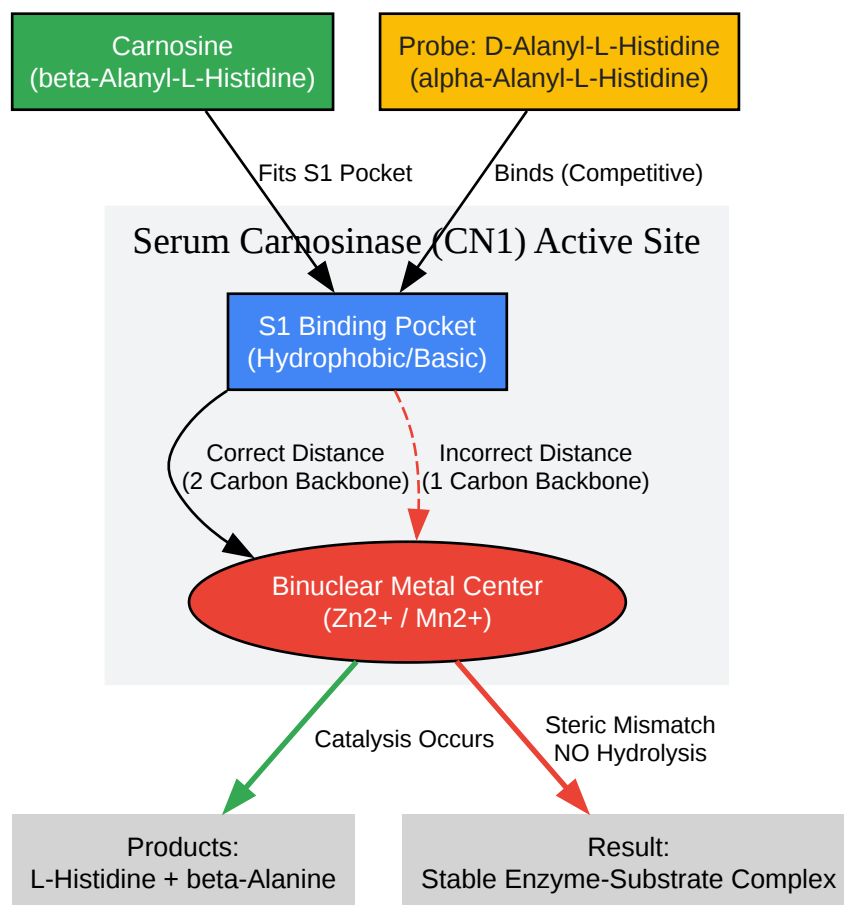
Mechanistic Insight: The "Ruler" Effect in Active Sites

To understand the kinetic utility of **D-Alanyl-L-histidine**, one must visualize the active site of Carnosinase (CN1). CN1 is highly specific for the

-alanine moiety. The enzyme acts like a molecular ruler; it requires a specific distance between the N-terminal ammonium group and the scissile peptide bond to coordinate with the binuclear metal center.

Pathway Diagram: Substrate Discrimination Mechanism

The following diagram illustrates why Carnosine is hydrolyzed while **D-Alanyl-L-histidine** remains stable, effectively "jamming" the recognition site without turnover.



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Caption: Figure 1. Kinetic discrimination mechanism. CN1 requires a beta-backbone for catalysis. **D-Alanyl-L-histidine** binds but fails to align with the catalytic metal center due to the shorter alpha-backbone.

Application 1: Determination of Hydrolytic Stability (Negative Control)

In kinetic profiling of novel carnosinase inhibitors (for diabetic nephropathy), it is essential to distinguish between inhibition and lack of substrate turnover. **D-Alanyl-L-histidine** acts as the gold-standard non-hydrolyzable isostere.

Protocol A: Comparative Hydrolytic Assay (HPLC-UV)

Objective: Quantify the resistance of **D-Alanyl-L-histidine** to serum carnosinase compared to Carnosine.

Materials

- Enzyme: Recombinant Human CN1 (rhCN1) or pooled human serum.
- Substrate A: L-Carnosine (Positive Control).
- Substrate B: **D-Alanyl-L-histidine** (Test Probe).
- Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂ (Mn²⁺ is a critical activator for CN2 and enhances CN1 stability).
- Stop Solution: 1% Trichloroacetic acid (TCA).

Method

- Preparation: Prepare 10 mM stock solutions of both dipeptides in the reaction buffer.
- Incubation:
 - Mix 10 μL of enzyme solution (approx. 0.5 mg/mL) with 90 μL of Substrate A or B (Final concentration: 1 mM).
 - Incubate at 37°C.
- Sampling: Aliquot 20 μL samples at 0, 5, 10, 15, and 30 minutes.
- Quenching: Immediately add 20 μL of Stop Solution to precipitate the enzyme. Centrifuge at 10,000 × g for 5 minutes.

g for 5 min.

- Detection (HPLC):
 - Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 m).
 - Mobile Phase: Isocratic elution with 10 mM Phosphate Buffer (pH 3.0) / Acetonitrile (95:5).
 - Wavelength: 210 nm (peptide bond) or 214 nm.
 - Note: OPA (o-Phthaldialdehyde) derivatization is recommended for higher sensitivity if serum background is high.

Data Analysis

Calculate the % Remaining using the Peak Area (AUC):

Expected Results:

Time (min)	L-Carnosine (% Remaining)	D-Alanyl-L-Histidine (% Remaining)	Interpretation
0	100%	100%	Baseline
15	65%	99%	Rapid turnover of Carnosine
30	30%	98%	D-Ala-L-His resists hydrolysis
60	<5%	97%	Confirmed Stability

Application 2: Competitive Binding Kinetics (Determination)

Although **D-Alanyl-L-histidine** is not hydrolyzed, it may still bind to the active site. Determining the Inhibition Constant (

) reveals the stereoselectivity energy penalty of the active site.

Protocol B: Fluorometric Competition Assay

Objective: Determine if **D-Alanyl-L-histidine** acts as a competitive inhibitor against Carnosine.

Materials

- Substrate: L-Carnosine.[1]
- Inhibitor: **D-Alanyl-L-histidine** (0, 0.5, 1.0, 5.0, 10 mM).
- Detection Reagent: OPA/Mercaptoethanol (fluoresces upon reacting with liberated L-Histidine).

Method (Continuous or Discontinuous)

- Reaction Mix: Prepare a range of L-Carnosine concentrations (0.1 mM to 5 mM) in 96-well plates.
- Inhibitor Addition: Add **D-Alanyl-L-histidine** at fixed concentrations to respective rows.
- Initiation: Add rhCN1 enzyme. Incubate 30 min at 37°C.
- Derivatization: Add OPA reagent. Incubate 10 min at Room Temp.
- Read: Fluorescence (Ex: 340 nm / Em: 455 nm).

Calculation: Dixon Plot or Lineweaver-Burk

Plot

vs.

for each concentration of **D-Alanyl-L-histidine**.

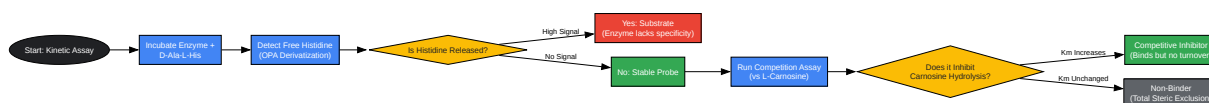
- Competitive Inhibition: If lines intersect at the Y-axis (is unchanged, increases), **D-Alanyl-L-histidine** binds to the active site.

- Non-Interaction: If lines overlap completely, **D-Alanyl-L-histidine** does not bind, indicating the enzyme strictly rejects the

-amino backbone even for binding.

Workflow Visualization

The following diagram outlines the decision matrix for interpreting kinetic data using **D-Alanyl-L-histidine**.



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Caption: Figure 2. Experimental logic flow for characterizing **D-Alanyl-L-histidine** interaction with peptidases.

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Disclaimer: This Application Note is for research use only. **D-Alanyl-L-histidine** is a synthetic research chemical and is not approved for diagnostic or therapeutic use in humans. Ensure all enzymatic assays are performed in a Biosafety Level 1 (BSL-1) environment.

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